2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine
Overview
Description
2,3-Dihydro-1H-pyrido[3,4-b][1,4]thiazine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazine family, which is known for its diverse biological activities, including antifungal, anticonvulsant, and antiviral properties . The unique structure of this compound makes it an interesting subject for scientific research and potential therapeutic applications.
Scientific Research Applications
In medicinal chemistry, this compound has shown promise as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases . Its unique structure allows it to interact with specific molecular targets, making it a valuable scaffold for drug design. Additionally, 2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine derivatives have been investigated for their potential use as smooth muscle relaxants and potassium channel-opening agents .
Preparation Methods
The synthesis of 2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with α-haloketones, followed by cyclization to form the thiazine ring . This reaction typically requires the use of a base, such as sodium hydroxide, and is carried out under reflux conditions. Industrial production methods may involve the use of microwave irradiation, sonication, or other green chemistry techniques to enhance reaction efficiency and yield .
Chemical Reactions Analysis
2,3-Dihydro-1H-pyrido[3,4-b][1,4]thiazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of substituted thiazine derivatives. Major products formed from these reactions include various functionalized thiazine compounds, which can exhibit different biological activities .
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, certain derivatives of this compound have been shown to inhibit the activity of specific kinases, which are involved in cell signaling pathways related to cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its intended therapeutic application.
Comparison with Similar Compounds
2,3-Dihydro-1H-pyrido[3,4-b][1,4]thiazine can be compared to other similar compounds, such as 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine and pyridazine derivatives . While these compounds share structural similarities, they can exhibit different biological activities and therapeutic potentials. For instance, 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine has been studied for its potential use as an antiviral agent, whereas pyridazine derivatives have shown promise as anticancer and antihypertensive agents . The unique combination of nitrogen and sulfur atoms in this compound contributes to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-2-8-5-7-6(1)9-3-4-10-7/h1-2,5,9H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYQMDLYUUZGQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1)C=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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